Boc-D-leu-osu

Vue d'ensemble

Description

Boc-D-Leu-OSu is an amino acid-containing building block . It has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S .

Synthesis Analysis

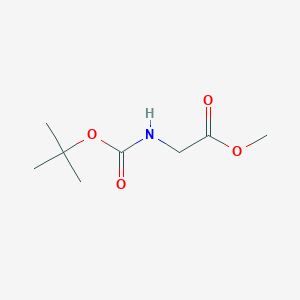

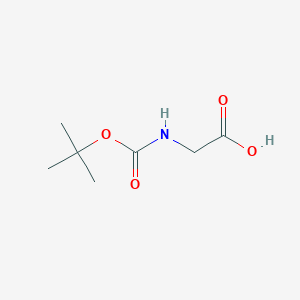

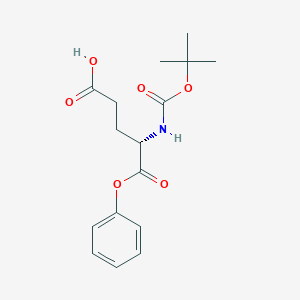

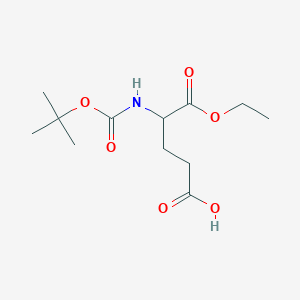

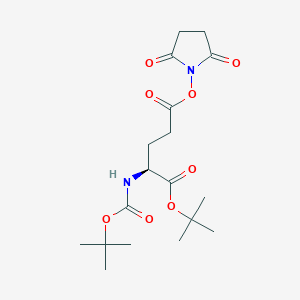

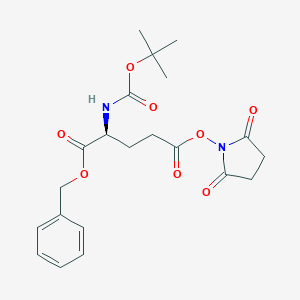

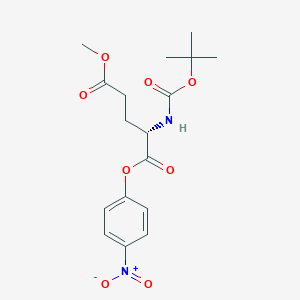

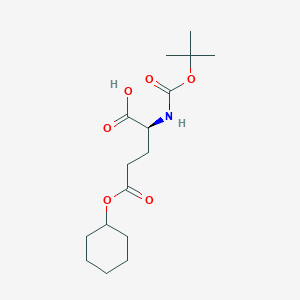

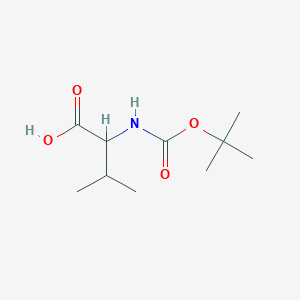

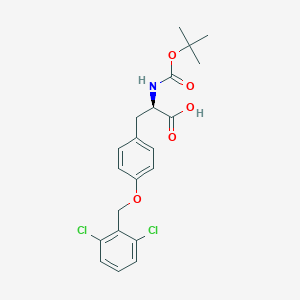

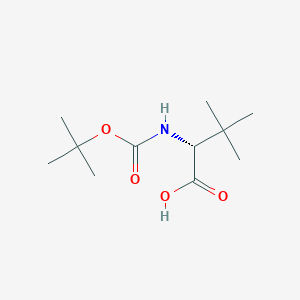

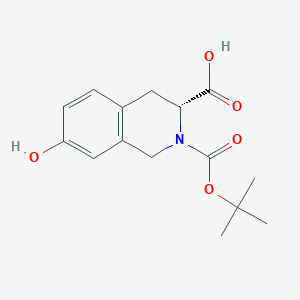

The synthesis of Boc-D-Leu-OSu involves a multi-step reaction with 4 steps :Molecular Structure Analysis

The molecular formula of Boc-D-Leu-OSu is C15H24N2O6 . The InChI code isInChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1 . The molecular weight is 328.36 g/mol . Chemical Reactions Analysis

Boc-D-Leu-OSu is suitable for Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis

Boc-D-Leu-OSu has a molecular weight of 328.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 8 . The exact mass is 328.16343649 g/mol . The topological polar surface area is 102 Ų . The heavy atom count is 23 .Applications De Recherche Scientifique

- Boc-D-Leu-OSu has been used in the synthesis of peptide gastrin antagonists . Gastrin is a hormone that stimulates secretion of gastric acid (HCl) by the stomach. Antagonists can inhibit this action, which can be useful in conditions where reduction of stomach acid is beneficial.

- The outcomes of such syntheses are new compounds that can potentially be used in medical treatments .

- Boc-D-Leu-OSu is also used in the synthesis of analogs of the peptide antibiotic gramicidin S . Gramicidin S is a potent antibiotic against gram-positive and some gram-negative bacteria.

- The results of these syntheses are new antibiotic compounds. The effectiveness of these compounds would be determined through further testing .

Peptide Gastrin Antagonists Synthesis

Gramicidin S Analogs Synthesis

- Boc-D-Leu-OSu has been used in the synthesis of peptide gastrin antagonists . Gastrin is a hormone that stimulates secretion of gastric acid (HCl) by the stomach. Antagonists can inhibit this action, which can be useful in conditions where reduction of stomach acid is beneficial.

- The outcomes of such syntheses are new compounds that can potentially be used in medical treatments .

- Boc-D-Leu-OSu is also used in the synthesis of analogs of the peptide antibiotic gramicidin S . Gramicidin S is a potent antibiotic against gram-positive and some gram-negative bacteria.

- The results of these syntheses are new antibiotic compounds. The effectiveness of these compounds would be determined through further testing .

- Boc-D-Leu-OSu can be used for the chemoselective Boc protection of amines . This is a widely used strategy in organic and medicinal chemistry, especially in the synthesis of peptide nucleic acids (PNAs) and DNA-peptide conjugates .

- The Boc protection strategy is perfect for this application because it can withstand mild acidic as well as neutral conditions, and it is stable against nucleophiles under basic conditions .

- The outcomes of such syntheses are new compounds that can potentially be used in various fields of research .

Peptide Gastrin Antagonists Synthesis

Gramicidin S Analogs Synthesis

Chemoselective Boc Protection of Amines

Safety And Hazards

Boc-D-Leu-OSu may cause an allergic skin reaction and is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGJQZMGGGTSS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-leu-osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

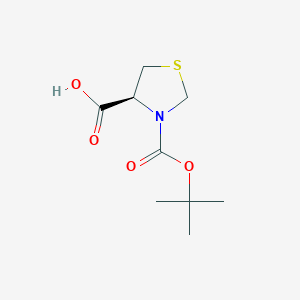

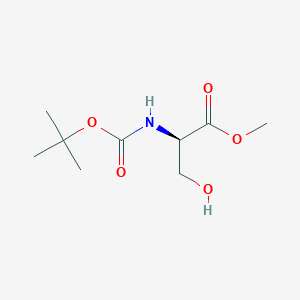

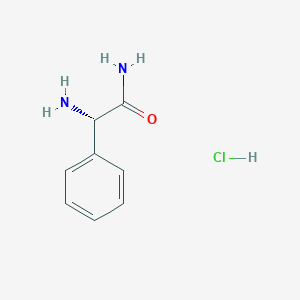

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.